dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and two ester functionalities, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as 3-fluorobenzaldehyde, dimethyl acetylenedicarboxylate, and sodium azide, are reacted under controlled conditions to produce the desired triazole derivative. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The ester functionalities may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-[2-(3-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Uniqueness
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDHCCAWSVUGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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